molecular formula C11H16N2O3 B1488745 (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone CAS No. 1250093-26-5

(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone

Cat. No. B1488745
CAS RN: 1250093-26-5
M. Wt: 224.26 g/mol
InChI Key: PEIFAWRYLAJCBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound or its derivatives has been described in the literature . For instance, a study reported the design and synthesis of 94 derivatives of a similar compound to evaluate their inhibitory activities against BRD4 .


Molecular Structure Analysis

The structure of this compound has been determined by single crystal X-ray diffraction . Additionally, the B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G(2d,p) basis set .

Scientific Research Applications

Crystallographic Insights and Molecular Geometry

Research by Butcher et al. (2006) explores the crystallographic details of a closely related compound, highlighting the significance of pyrrolidine rings and their geometrical configurations in determining molecular stability and reactivity. The study provides foundational knowledge on how such structures may influence the physical and chemical properties of similar compounds, including those with dimethylisoxazolyl and pyrrolidinyl methanone groups (Butcher, Bakare, & John, 2006).

Synthesis and Biological Activities

Golea Lynda (2021) discusses the synthesis and biological activities of pyrazole derivatives, which share structural similarities with isoxazoles. This research sheds light on the potential pharmacological applications of compounds with similar moieties, indicating avenues for exploring antimicrobial and antioxidant properties (Golea Lynda, 2021).

Theoretical and DFT Studies

Huang et al. (2021) conducted a comprehensive study involving the synthesis, crystal structure analysis, and density functional theory (DFT) studies of compounds bearing pyrrolidinyl methanone units. These findings are crucial for understanding the electronic structure, reactivity, and potential applications of such compounds in material science and catalysis (Huang et al., 2021).

Antimicrobial and Antifungal Applications

Singh et al. (2016) report on the synthesis and biological evaluation of organotin(IV) complexes with pyrrolidin-1-yl)methanone derivatives. Their research illustrates the antimicrobial efficacy of these compounds, suggesting potential uses in developing new therapeutic agents (Singh, Singh, & Bhanuka, 2016).

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7-10(8(2)16-12-7)11(15)13-4-3-9(5-13)6-14/h9,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIFAWRYLAJCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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